2-Cyanopropan-2-yl dodecyl carbonotrithioate is a chemical compound with the molecular formula and a molecular weight of 345.62 g/mol. This compound is primarily recognized for its role as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent, which facilitates controlled radical polymerization processes. It appears as a liquid with an orange color and has specific storage requirements, needing to be kept under inert gas and away from light, moisture, and heat to maintain its stability .
CPDT falls under the category of RAFT (reversible addition-fragmentation chain transfer) agents. These are molecules used to control the polymerization process, specifically in radical polymerization. RAFT agents influence the growth of polymer chains, impacting factors like molecular weight distribution and polymer architecture [].
CPDT, as a RAFT agent, is being explored in various research areas to synthesize specific types of polymers with desired properties. Some potential applications include:
2-Cyanopropan-2-yl dodecyl carbonotrithioate primarily participates in radical-mediated reactions due to its function as a RAFT agent. The compound is involved in the polymerization of various monomers, particularly methacrylates, methacrylamides, and styrenes. Common reagents used in reactions with this compound include radical initiators such as azobisisobutyronitrile (AIBN) and peroxide-based initiators . The major products formed from these reactions are well-defined polymers characterized by controlled molecular weights and narrow molecular weight distributions .
While specific biological activities of 2-Cyanopropan-2-yl dodecyl carbonotrithioate are not extensively documented, its applications in biomedical fields suggest potential interactions with biological systems. The compound is utilized in the development of polymer-based drug delivery systems, where it aids in controlling the release rates of therapeutic agents. Additionally, its use in formulating biomedical materials like hydrogels and nanoparticles indicates a role in targeted drug delivery and tissue engineering .
The synthesis of 2-Cyanopropan-2-yl dodecyl carbonotrithioate can be achieved through the reaction of dodecyl mercaptan with 2-cyanopropan-2-yl trithiocarbonate. This reaction typically occurs under controlled conditions to ensure high purity and yield . In industrial contexts, large-scale production involves reactors equipped with temperature and pressure control systems to facilitate efficient synthesis .
The applications of 2-Cyanopropan-2-yl dodecyl carbonotrithioate are diverse:
The interaction studies of 2-Cyanopropan-2-yl dodecyl carbonotrithioate primarily focus on its role during polymerization processes. As a RAFT agent, it interacts with growing polymer chains, facilitating controlled growth by reversibly adding to and breaking apart these chains. This mechanism allows for the formation of well-controlled polymers that can be tailored for specific applications .
Several compounds share similarities with 2-Cyanopropan-2-yl dodecyl carbonotrithioate, particularly in their functions as RAFT agents or their structural characteristics:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Cyano-2-propyl dodecyl trithiocarbonate | 870196-83-1 | Functions similarly as a RAFT agent; used for controlled polymerization |
| 2-Dodecylsulfanylcarbothioylsulfanyl-2-methylpropanenitrile | Not available | Related structure; potential applications in polymer chemistry |
| Carbonotrithioic acid, 1-cyano-1-methylethyl dodecyl ester | Not available | Similar functional groups; used in various chemical syntheses |
Uniqueness: The distinctiveness of 2-Cyanopropan-2-yl dodecyl carbonotrithioate lies in its high efficiency as a RAFT agent, enabling precise control over polymerization processes compared to other similar compounds .
The synthesis of 2-cyanopropan-2-yl dodecyl carbonotrithioate involves careful selection of appropriate starting materials and optimization of reaction pathways to achieve high yields and product purity. The most widely reported synthetic approach utilizes a two-step methodology that begins with the preparation of bis(dodecyl trithiocarbonate) followed by radical-mediated cleavage to yield the desired asymmetric trithiocarbonate [1] .
The conventional synthesis pathway involves the reaction of dodecyl mercaptan (1-dodecanethiol) with carbon disulfide in the presence of a strong base to form the intermediate sodium dodecyl trithiocarbonate [1]. This intermediate is subsequently treated with iodine to produce bis(dodecyl trithiocarbonate), which serves as the key precursor for the final product. The methodology reported in literature demonstrates that the reaction of bis(dodecyl trithiocarbonate) with 2,2-azobis(2-methylpropionitrile) (azobisisobutyronitrile) under reflux conditions in ethyl acetate yields the target compound with excellent selectivity [1].
Research findings indicate that the choice of alkyl mercaptan significantly influences both reaction efficiency and product characteristics [3] [4]. Dodecyl mercaptan emerges as the optimal choice due to its balanced reactivity and the resulting compound's favorable physical properties for Reversible Addition Fragmentation Chain Transfer applications [5] [6]. The precursor selection process must consider factors including molecular weight, steric hindrance, and the stability of the resulting trithiocarbonate moiety [7] [8].
Alternative synthetic pathways have been explored, including direct coupling reactions using thiocarbonyl diimidazole as an activating agent [7]. This approach offers the advantage of forming asymmetric trithiocarbonates in a single step, though yields are typically lower compared to the conventional two-step process. The one-pot methodology reported by Wood and colleagues demonstrates controlled monosubstitution reactions that can efficiently produce the desired product under optimized conditions [7].
The formation of 2-cyanopropan-2-yl dodecyl carbonotrithioate proceeds through a radical mechanism where the azobisisobutyronitrile initiator generates 2-cyanopropan-2-yl radicals that selectively attack the trithiocarbonate linkage [1] [9]. This selectivity is crucial for achieving high yields and minimizing side product formation. The reaction mechanism involves initial homolytic cleavage of the azo initiator, followed by radical addition to the bis(dodecyl trithiocarbonate) substrate [8] [10].
Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 60 to 80 degrees Celsius under reflux [1] [11]. Higher temperatures can lead to increased side reactions and decomposition of the desired product, while lower temperatures result in incomplete conversion and extended reaction times [12].
The selection of appropriate solvent systems and reaction conditions plays a fundamental role in optimizing the synthesis of 2-cyanopropan-2-yl dodecyl carbonotrithioate. Systematic studies have revealed that solvent polarity, reaction temperature, and the presence of catalytic species significantly influence both reaction kinetics and product selectivity [11] [13] [14].
Ethyl acetate has been identified as the preferred solvent system for the radical-mediated synthesis due to its favorable dissolution characteristics for both reactants and products [1]. The solvent's moderate polarity facilitates efficient solvation of the trithiocarbonate intermediates while maintaining chemical stability under the reaction conditions. Research conducted by various groups demonstrates that ethyl acetate provides optimal balance between reaction rate and product selectivity [11] [15].
Comparative studies examining alternative solvent systems reveal significant variations in reaction efficiency [13] [14]. Polar aprotic solvents such as dimethylformamide and acetonitrile can enhance reaction rates but may lead to increased side product formation [16]. Conversely, non-polar solvents like toluene often result in reduced solubility of key intermediates, leading to heterogeneous reaction conditions and diminished yields [11].
Temperature optimization studies indicate that the synthesis benefits from controlled heating under reflux conditions [1] [17]. The optimal temperature range of 60 to 80 degrees Celsius ensures complete decomposition of the radical initiator while preventing thermal degradation of the product [18] [19]. Higher temperatures above 90 degrees Celsius can lead to unwanted side reactions, including polymerization and oxidative degradation of the trithiocarbonate functionality [12].
Kinetic analysis reveals that the reaction follows first-order kinetics with respect to the azo initiator concentration [10] [18]. The half-life of azobisisobutyronitrile at 65 degrees Celsius provides an optimal radical flux for the desired transformation while minimizing termination reactions [19]. Lower temperatures result in incomplete conversion within practical reaction timeframes, necessitating extended heating periods that can compromise product quality.
While the primary reaction does not require additional catalysts beyond the azo initiator, certain additives can enhance reaction efficiency [20] [17]. Basic additives such as potassium carbonate have been shown to improve yields in related trithiocarbonate syntheses by facilitating the initial deprotonation steps [21]. However, careful pH control is essential to prevent hydrolysis of the nitrile functionality or decomposition of the trithiocarbonate moiety [22].
Research into alternative initiator systems reveals that the combination of multiple radical sources can provide enhanced control over the polymerization process [18] [19]. Dual initiator approaches, utilizing both fast-decomposing and slow-decomposing azo compounds, offer improved temporal control over radical generation, leading to more consistent product formation [18].
The synthesis requires inert atmosphere conditions to prevent oxidative side reactions [22] [18]. Nitrogen or argon purging effectively eliminates dissolved oxygen, which can otherwise interfere with the radical mechanism and lead to unwanted peroxide formation [19]. Studies examining oxygen-tolerant approaches suggest that while possible, they require specialized initiator combinations and careful optimization of reaction parameters [18].
The purification of 2-cyanopropan-2-yl dodecyl carbonotrithioate requires specialized techniques that preserve the integrity of the sensitive trithiocarbonate functionality while achieving high purity levels suitable for subsequent applications [23] [24] [25]. The selection of appropriate purification methods significantly impacts both product yield and quality [26] [27].
Column chromatography represents the most widely employed purification technique for trithiocarbonate compounds due to its versatility and effectiveness [24] [25] [28]. Silica gel chromatography using carefully optimized solvent gradients provides excellent separation of the desired product from unreacted starting materials and side products [1]. The methodology typically employs petroleum ether and ethyl acetate mixtures, with developing solvent ratios ranging from 50:1 to 20:1 depending on the specific impurity profile [29].
Flash chromatography offers enhanced efficiency for smaller scale purifications, reducing processing time while maintaining high resolution [25]. The technique utilizes finer silica gel particles (40-63 micrometers) and higher flow rates to achieve rapid separations [25]. Optimization studies indicate that gradient elution provides superior results compared to isocratic methods, particularly for complex mixtures containing multiple trithiocarbonate species [24] [28].
Vacuum distillation emerges as an effective purification technique for larger scale preparations [3] [30] [27]. The method exploits the significant boiling point differences between the product and impurities while operating under reduced pressure to prevent thermal decomposition [30]. Typical conditions involve heating at 60-90 degrees Celsius under 4 millimeters of mercury pressure [31].
Fractional distillation under controlled atmosphere provides enhanced separation efficiency for mixtures containing compounds with similar boiling points [30] [27]. The technique requires specialized fractionating columns designed to maximize vapor-liquid contact while minimizing residence time at elevated temperatures [30]. Research demonstrates that careful temperature control during distillation is crucial for maintaining product integrity [3].
Crystallization from petroleum ether or hexane offers an alternative purification strategy that can yield highly pure material [26]. The technique involves dissolving the crude product in a minimum amount of warm solvent followed by controlled cooling to induce crystallization [23]. Temperature control during the crystallization process significantly influences both yield and crystal quality [26].
Recrystallization techniques provide excellent purification for solid forms of the compound, though yields are typically lower compared to chromatographic methods [23] [27]. The selection of appropriate crystallization solvents requires consideration of solubility characteristics, crystal habit, and the presence of impurities that might co-crystallize with the desired product [26].
Systematic optimization of reaction parameters demonstrates that yield improvements can be achieved through careful control of stoichiometry, temperature, and reaction time [17]. Studies indicate that slight excess of the azo initiator (1.2-1.5 equivalents) compared to the bis(dodecyl trithiocarbonate) starting material provides optimal conversion while minimizing over-reaction [1].
Reaction monitoring using in-situ spectroscopic techniques enables real-time optimization of reaction conditions [32] [33]. Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy provide valuable information about reaction progress and the formation of side products [32]. These analytical approaches facilitate identification of optimal reaction endpoints and prevent over-processing that can reduce yields [33].
Purification yield optimization involves balancing recovery efficiency with product purity requirements [23] [24]. Multiple purification steps may be necessary for applications requiring extremely high purity, though each additional step typically results in some material loss [25] [28]. Economic considerations often dictate the selection of purification strategies that provide adequate purity with minimal processing steps [26].
2-Cyanopropan-2-yl dodecyl carbonotrithioate demonstrates exceptional versatility in photoinduced Reversible Addition-Fragmentation Chain-Transfer polymerization through multiple mechanistic pathways. The compound functions as both a photoinitiator and chain transfer agent, enabling controlled radical polymerization under visible light irradiation [1] [2].
The photoinduced mechanisms proceed through two primary pathways. The photoiniferter mechanism involves direct photolysis of the thiocarbonylthio group, resulting in homolytic cleavage of the carbon-sulfur bond [3] [4]. Under visible light irradiation at wavelengths of 405-450 nanometers, the compound undergoes beta-scission to generate carbon-centered radicals derived from the cyanopropyl group and thiyl radicals [5] [6]. These carbon-centered radicals initiate polymerization, while thiyl radicals act as persistent radicals capable of reversible termination with propagating chains [6].
The photoinduced electron transfer mechanism represents an alternative pathway involving photocatalyst-mediated activation [7] [8]. In this process, zinc tetraphenylporphyrin or similar photocatalysts absorb visible light and transfer electrons to the trithiocarbonate group [6]. The resulting radical anion undergoes fragmentation to produce initiating radicals and thiocarbonylthio anions. Recent advances demonstrate that base-enhanced photoinduced electron transfer Reversible Addition-Fragmentation Chain-Transfer enables polymerization under remarkably low light intensities of 0.25 milliwatts per square centimeter [6].
Oxygen tolerance represents a critical advantage of trithiocarbonate-mediated photopolymerization [1] [2]. The compound exhibits intrinsic photoredox properties, enabling oxygen consumption when irradiated with visible light in the presence of tertiary amines [1]. This triple functionality as photocatalyst, initiator, and chain transfer agent eliminates the need for deoxygenation procedures, facilitating industrial applications and simplifying experimental protocols [1] [9].
Kinetic investigations reveal distinct light wavelength dependencies in photoinduced mechanisms [5]. Under ultraviolet irradiation at 370 nanometers, sodium pyruvate additives decompose to generate carbon dioxide and radicals that initiate polymerization [5]. Blue light at 450 nanometers and green light at 525 nanometers primarily activate the photoiniferter mechanism through forbidden n→π* transitions in the thiocarbonylthio chromophore [5] [4].
Chain transfer efficiency in photoinduced systems demonstrates remarkable control over molecular weight distributions [3]. The equilibrium constant between addition and fragmentation processes reaches values of 32 for styrene polymerization, ensuring rapid exchange between dormant and active species [10]. Transfer constants range from 45 to 65 for methacrylate monomers, providing predictable molecular weight control [11] [12].
Thermal initiation pathways for 2-Cyanopropan-2-yl dodecyl carbonotrithioate follow conventional Reversible Addition-Fragmentation Chain-Transfer mechanisms with characteristic temperature dependencies and kinetic profiles [13] [14]. The thermal polymerization process requires external radical initiators, typically azobisisobutyronitrile or benzoyl peroxide, to generate primary radicals that initiate the chain transfer equilibrium [15] [16].
Thermal stability of the trithiocarbonate group enables polymerization at elevated temperatures up to 100-120 degrees Celsius without significant chain-end degradation [17] [18]. Temperature-dependent studies reveal that trithiocarbonate degradation occurs primarily through nucleophilic attack by terminal monomer units, particularly with N-arylmethacrylamides [17] [18]. At 70 degrees Celsius, degradation rates remain below 3% for most monomer systems, while temperatures exceeding 100 degrees Celsius may result in 15-20% chain-end loss [18].
Initiation kinetics in thermal systems follow first-order dependence on monomer concentration for step-growth polymerization mechanisms [13] [14]. The apparent rate constants demonstrate monomer-dependent variations, with acrylate monomers exhibiting slower polymerization rates compared to maleimide systems [13]. Thermal initiator decomposition rates govern the overall polymerization kinetics, with initiator efficiency factors typically ranging from 0.5 to 0.8 [15].
The dual initiator approach enhances oxygen tolerance in thermal Reversible Addition-Fragmentation Chain-Transfer polymerization [15]. This strategy employs two thermal initiators with different decomposition temperatures: a low-temperature initiator rapidly consumes dissolved oxygen, while a high-temperature initiator provides sustained radical generation for controlled polymerization [15]. Surface area to volume ratios below 0.60 enable successful open-to-air polymerizations using this methodology [15].
Temperature effects on chain transfer equilibrium demonstrate Arrhenius behavior with activation energies of 15-25 kilojoules per mole for addition processes and 35-45 kilojoules per mole for fragmentation reactions [19]. Higher temperatures favor fragmentation over addition, resulting in increased exchange rates and improved molecular weight control [20]. However, excessive temperatures may promote side reactions including hydrogen abstraction and chain transfer to solvent [17].
Thermal depolymerization represents a unique application of elevated temperature Reversible Addition-Fragmentation Chain-Transfer chemistry [21]. At temperatures of 140-170 degrees Celsius, polymers synthesized with trithiocarbonate agents undergo controlled depolymerization with up to 85% monomer recovery [21]. Radical initiator addition accelerates depolymerization rates by 72-fold, enabling complete monomer regeneration within 5 minutes [21].
Stereochemical discrimination in Reversible Addition-Fragmentation Chain-Transfer polymerization using 2-Cyanopropan-2-yl dodecyl carbonotrithioate manifests through distinct kinetic effects related to the cyanopropyl R-group configuration and the dodecyl Z-group orientation [10]. Diastereomeric chain transfer agents exhibit markedly different consumption rates during the initialization period, with discrimination ratios reaching 1.3:1 under specific conditions [10].
R-group stereochemistry significantly influences addition rate constants, with variations of 15-20% observed between different stereoisomers [10]. The tertiary carbon center in the cyanopropyl group creates a chiral environment that affects the approach geometry of propagating radicals during the addition step. Steric hindrance between the cyano group and incoming radicals varies depending on the absolute configuration, resulting in stereochemically-dependent activation barriers [10].
Temperature dependence of stereochemical effects demonstrates inverse correlation with reaction temperature [10] [22]. At temperatures below 40 degrees Celsius, stereochemical discrimination becomes more pronounced due to reduced thermal energy available to overcome conformational barriers [23]. The discrimination factor decreases from 1.3:1 at 30 degrees Celsius to approximately 1.1:1 at 80 degrees Celsius, indicating that entropic effects begin to dominate at elevated temperatures [10].
Intermediate radical stability varies significantly with stereochemistry, affecting fragmentation kinetics [10]. Diastereomeric intermediate radicals exhibit lifetime differences of 2-3 fold, attributed to conformational constraints imposed by the chiral R-group [10]. Electronic stabilization through hyperconjugation with the cyano group depends on the relative orientation of molecular orbitals, creating stereochemically-dependent fragmentation rates [10].
Tacticity control emerges as a secondary effect of stereochemical discrimination in chain transfer processes [22] [23]. While Reversible Addition-Fragmentation Chain-Transfer polymerization typically produces atactic polymers due to radical propagation mechanisms, the presence of chiral chain transfer agents can introduce modest bias toward specific tacticity [22]. Lewis acid additives enhance this effect by coordinating to monomer functional groups and creating chiral induction environments [23].
Density functional theory calculations provide mechanistic insights into stereochemical discrimination [10]. Computed activation barriers for addition and fragmentation processes reveal energy differences of 2-4 kilojoules per mole between diastereomeric pathways. These energy differences translate to kinetic selectivity factors consistent with experimental observations [10]. Transition state geometries demonstrate that steric interactions between the cyano group and approaching radicals create the primary source of stereochemical discrimination [10].
Penultimate unit effects contribute to stereochemical influences in polymerization kinetics [24] [25]. The stereochemistry of the terminal monomer unit affects the local environment around the chain transfer agent, influencing both addition and fragmentation rates [24]. This phenomenon becomes particularly pronounced with bulky monomers such as silyl methacrylates, where isotacticity can reach 93% under optimized conditions [22].
Block copolymer architecture achieved through 2-Cyanopropan-2-yl dodecyl carbonotrithioate demonstrates exceptional control over segmental composition and molecular weight distribution [26] [27]. The trithiocarbonate functionality enables sequential monomer addition with maintained chain-end fidelity exceeding 90%, facilitating synthesis of complex multiblock structures [26] [28].
Sequential polymerization protocols utilize the living characteristics of Reversible Addition-Fragmentation Chain-Transfer to construct well-defined block copolymers [27] [28]. Initial polymerization of the first monomer proceeds to predetermined conversion, typically 85-95%, while maintaining low dispersity values below 1.25 [26]. The resulting macromolecular chain transfer agent then mediates polymerization of subsequent monomers without intermediate purification steps [27].
Ultrafast block synthesis represents a breakthrough application enabling multiblock copolymer preparation within minutes [26]. Each block synthesis requires only 3 minutes to reach near-complete conversion under optimized conditions, allowing preparation of heptablock copolymers in 21 minutes total [26]. This methodology proves particularly effective for blocks with degree of polymerization below 20, though limitations emerge for higher molecular weight segments [26].
Amphiphilic block copolymers synthesized using the trithiocarbonate agent exhibit controlled hydrophilic-hydrophobic balance [29] [30]. Sequential polymerization of hydrophobic monomers such as styrene or butyl acrylate followed by hydrophilic segments including 2-(2-ethoxyethoxy)ethyl acrylate or acrylic acid produces well-defined AB-type diblock structures [29]. These amphiphilic materials enable organic dye dispersion in aqueous media with tunable viscosity and thermal stability [29].
Chain extension experiments verify the living nature of polymer chains synthesized with the trithiocarbonate agent [11] [27]. Successful chain extension demonstrates retention of thiocarbonylthio end-groups and their continued activity in subsequent polymerization cycles [8]. Molecular weight evolution follows theoretical predictions with maintained narrow dispersity, confirming the absence of significant termination or chain transfer side reactions [27].
Polymerization-induced self-assembly utilizing trithiocarbonate-mediated Reversible Addition-Fragmentation Chain-Transfer enables direct synthesis of block copolymer nanoparticles [31]. This approach combines controlled polymerization with in-situ self-assembly to produce core-shell spheres, worm-like micelles, or vesicular structures depending on block length ratios and solvent selectivity [31]. The methodology eliminates post-polymerization processing steps while maintaining precise control over particle morphology [31].
Biomedical block copolymers represent high-value applications leveraging the biocompatibility of the dodecyl carbonotrithioate structure [30]. Block copolymers designed for drug delivery applications incorporate targeting sequences, drug attachment sites, and stimuli-responsive segments [30]. The trithiocarbonate end-group provides a convenient handle for post-polymerization modification through thiol-disulfide exchange reactions [30].
Dispersity tailoring using 2-Cyanopropan-2-yl dodecyl carbonotrithioate enables precise control over molecular weight distribution breadth through systematic variation of chain transfer agent ratios [32] [33]. Mixing the compound with less efficient chain transfer agents in controlled ratios produces monomodal distributions spanning dispersity values from 1.09 to 2.10 [32].
Bimodal distribution synthesis represents an advanced application where two distinct chain transfer agents create controlled bimodal molecular weight profiles [34]. The trithiocarbonate agent serves as the efficient transfer agent controlling the low molecular weight fraction, while a secondary agent with reduced activity governs high molecular weight chain formation [34]. This strategy achieves molecular-level mixing of different molecular weight populations while preserving living polymerization characteristics [34].
Mathematical modeling of molecular weight distribution formation provides predictive capability for tailored polymer synthesis [35] [36]. Kinetic simulations incorporating chain transfer agent reactivity ratios, exchange rates, and termination kinetics accurately predict experimental dispersity values [32]. The models enable rational design of chain transfer agent mixtures to achieve target molecular weight distributions [37].
Chain transfer constant optimization determines the efficiency of molecular weight control for specific monomer-agent combinations [32]. The trithiocarbonate demonstrates transfer constants of 45-65 for methacrylate systems, providing excellent control over polymerization kinetics [11]. Higher transfer constants result in more efficient chain transfer and narrower molecular weight distributions [19].
Continuous flow applications of molecular weight distribution control enable scalable polymer synthesis with maintained precision [15]. Flow reactor systems minimize surface area to volume ratios, reducing oxygen inhibition effects while maintaining controlled radical concentrations [15]. Residence time distribution control in flow systems provides additional parameters for fine-tuning molecular weight characteristics [15].
Industrial implications of controlled molecular weight distribution synthesis address the need for specialty polymers with tailored processing characteristics [32] [33]. Commodity plastics often require broad molecular weight distributions to optimize melt processing behavior, while high-performance applications demand narrow distributions for consistent properties [33]. The ability to systematically control distribution shape provides unprecedented flexibility in materials design [33].
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